molecular formula C7H5BrFN3 B1383894 4-bromo-6-fluoro-1-methyl-1H-benzo[d][1,2,3]triazole CAS No. 2287281-67-6

4-bromo-6-fluoro-1-methyl-1H-benzo[d][1,2,3]triazole

Cat. No. B1383894
CAS RN: 2287281-67-6
M. Wt: 230.04 g/mol
InChI Key: SJWVXUYIRCSQDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-bromo-6-fluoro-1-methyl-1H-benzo[d][1,2,3]triazole” is a derivative of the 1,2,3-triazole family . The 1,2,3-triazole scaffold is a potent nitrogen-bearing heterocyclic scaffold which has found wide applications . It is an unsaturated, π-excessive, five-membered heterocycle with a 6π delocalized electron ring system which gives it an aromatic character . All five atoms are sp2-hybridized .


Synthesis Analysis

The synthesis of 1,2,3-triazoles and their derivatives has been extensively studied over the past 21 years . Various synthetic routes have been used, involving different metal catalysts such as Cu, Ni, Ru, Ir, Rh, Pd, Au, Ag, Zn, and Sm, as well as organocatalysts, metal-free, and solvent- and catalyst-free neat syntheses .


Molecular Structure Analysis

The molecular structure of 1,2,3-triazole consists of three nitrogens and two carbons . One N atom is pyrrole kind, and the other two atoms are pyridine kind . Monocyclic 1,2,3-triazole, 1,2,3-triazolium salt, and benzotriazoles are primary classes of 1,2,3-triazoles .


Chemical Reactions Analysis

The chemical reactions of 1,2,3-triazoles are diverse and depend on the specific functional groups present in the molecule . The reaction conditions can have significant effects on regioselectivity .

Scientific Research Applications

Pharmaceutical Drug Synthesis

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical drugs. Its structural motif is found in compounds that exhibit a wide range of biological activities. For instance, similar structures are used in the preparation of kinase inhibitors like Abemaciclib, which are pivotal in the treatment of certain types of breast cancer .

Antimicrobial Agents

The triazole ring, a component of the compound, is known for its antimicrobial properties. Derivatives of this compound can be synthesized to create potent antimicrobial agents that could be effective against a broad spectrum of bacteria and fungi, addressing the growing concern of antimicrobial resistance .

Antitumor Activity

Compounds containing the benzo[d][1,2,3]triazole moiety have been evaluated for their antitumor potential. They can be designed to target specific cancer cell lines, offering a pathway for the development of new anticancer drugs .

Chemical Synthesis

The compound is valuable in synthetic chemistry as a building block for constructing more complex molecules. Its reactivity allows for various substitutions and modifications, enabling the synthesis of a diverse array of chemical entities .

Future Directions

The future directions for the study of 1,2,3-triazoles are promising. Constant developments indicate that 1,2,3-triazoles will help lead to future organic synthesis and are useful for creating molecular libraries of various functionalized 1,2,3-triazoles .

properties

IUPAC Name

4-bromo-6-fluoro-1-methylbenzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFN3/c1-12-6-3-4(9)2-5(8)7(6)10-11-12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJWVXUYIRCSQDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=CC(=C2)F)Br)N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-6-fluoro-1-methyl-1H-benzo[d][1,2,3]triazole
Reactant of Route 2
4-bromo-6-fluoro-1-methyl-1H-benzo[d][1,2,3]triazole
Reactant of Route 3
Reactant of Route 3
4-bromo-6-fluoro-1-methyl-1H-benzo[d][1,2,3]triazole
Reactant of Route 4
4-bromo-6-fluoro-1-methyl-1H-benzo[d][1,2,3]triazole
Reactant of Route 5
Reactant of Route 5
4-bromo-6-fluoro-1-methyl-1H-benzo[d][1,2,3]triazole
Reactant of Route 6
Reactant of Route 6
4-bromo-6-fluoro-1-methyl-1H-benzo[d][1,2,3]triazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.